
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The molecular structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity with various reagents and under different conditions. The products of these reactions can provide insights into the compound’s chemical behavior.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity. These properties can provide insights into how the compound behaves under different conditions.科学的研究の応用
Synthesis and Chemical Properties
Innovative Synthesis Approaches : A method demonstrating the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This approach provides good yields without racemization under mild conditions, showing compatibility with common N-protecting groups and offering an environmentally friendly and cost-effective synthesis route (Kishore Thalluri et al., 2014).
Deuterium-labeled Compounds : A study on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies indicates the significance of urea derivatives in analytical chemistry, highlighting their role in improving the precision of biochemical analyses (D. Liang et al., 2020).
Biological Applications
- Enzyme Inhibition : Some cyclic urea derivatives have been tested for their inhibition profiles against acetylcholinesterase and butyrylcholinesterase, important enzymes related to neurological functions. These compounds demonstrated effective inhibition, suggesting potential therapeutic applications for neurological conditions (A. Sujayev et al., 2016).
Material Science
- Cocondensation for Polymer Synthesis : Research into the reactions of urea with methylolphenols under acidic conditions explored the synthesis of new polymeric materials. This work could inform the development of novel urea-based polymers with potential applications in various industrial sectors (B. Tomita & C. Hse, 1992).
Analytical Chemistry
- Chiral Recognition Abilities : The synthesis and evaluation of novel chiral polymethacrylates containing urea moieties for their chiral recognition abilities highlight the use of urea derivatives in creating selective materials for chromatographic separation processes, an essential aspect of pharmaceutical and chemical research (Yong-kyung Lee et al., 2002).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be part of this analysis.
将来の方向性
This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications, improvements in synthesis methods, or new reactions that the compound could undergo.
特性
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-7-3-13(4-8-15)11-19-18(22)20-12-17(21)14-5-9-16(24-2)10-6-14/h3-10,17,21H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAXUOYIKFSRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

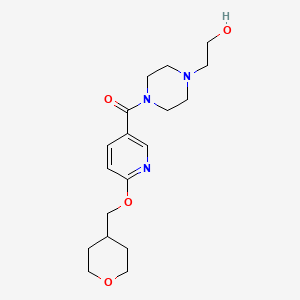
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-4-methoxybenzenecarboxamide](/img/structure/B2838637.png)
![N-(4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2838639.png)
![7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one](/img/structure/B2838641.png)

![N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide](/img/structure/B2838643.png)
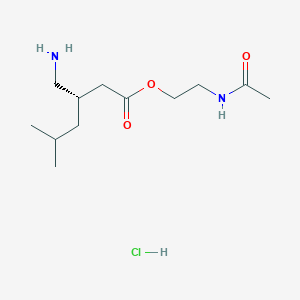
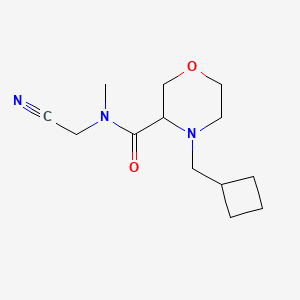
![2-(benzylthio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2838648.png)
![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
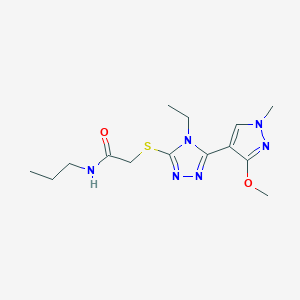

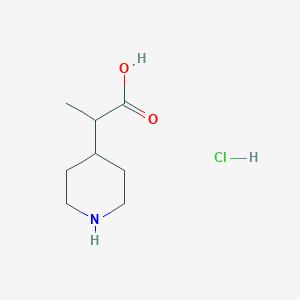
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)